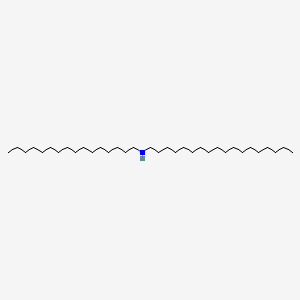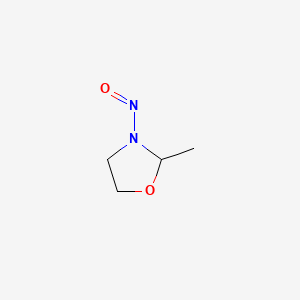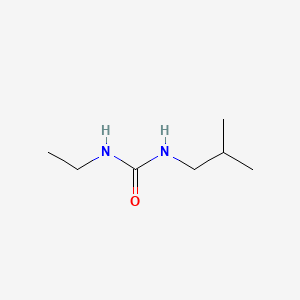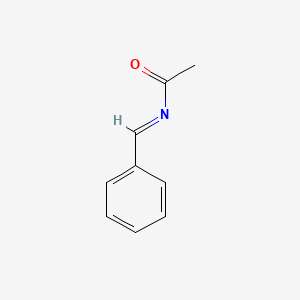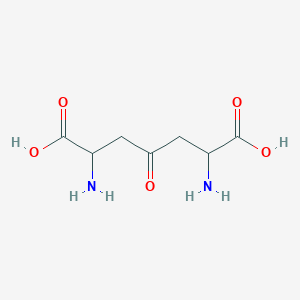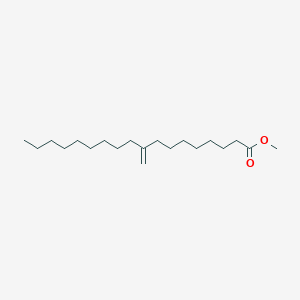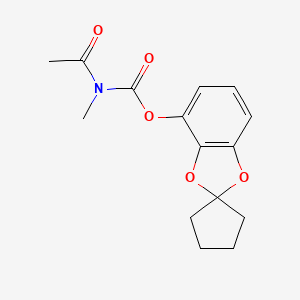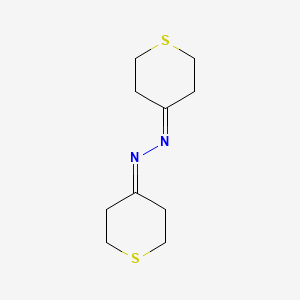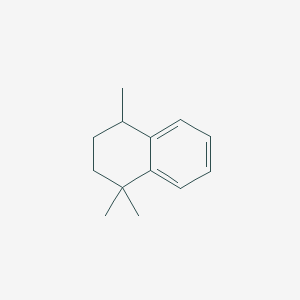
1,1,4-Trimethyl-1,2,3,4-tetrahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,4-Trimethyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C13H18. It is a derivative of naphthalene, characterized by the presence of three methyl groups and a partially hydrogenated naphthalene ring. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,4-Trimethyl-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives. This process typically uses nickel or palladium catalysts under high pressure and temperature conditions to achieve the desired hydrogenation .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,4-Trimethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sulfuric acid, nitric acid, and other electrophilic reagents.
Major Products Formed:
Oxidation: Ketones, alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Functionalized naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,4-Trimethyl-1,2,3,4-tetrahydronaphthalene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,1,4-Trimethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. In chemical reactions, it acts as a hydrogen donor or acceptor, facilitating various transformations. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
1,1,6-Trimethyl-1,2,3,4-tetrahydronaphthalene: Another derivative of naphthalene with similar chemical properties.
Tetralin (1,2,3,4-Tetrahydronaphthalene): A partially hydrogenated derivative of naphthalene used as a hydrogen-donor solvent.
Uniqueness: 1,1,4-Trimethyl-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of complex organic molecules and in research settings .
Eigenschaften
CAS-Nummer |
40463-15-8 |
|---|---|
Molekularformel |
C13H18 |
Molekulargewicht |
174.28 g/mol |
IUPAC-Name |
1,4,4-trimethyl-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C13H18/c1-10-8-9-13(2,3)12-7-5-4-6-11(10)12/h4-7,10H,8-9H2,1-3H3 |
InChI-Schlüssel |
BMTDAHMAKSGQIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C2=CC=CC=C12)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Methoxyphenyl)methyl]pyridin-1-ium](/img/structure/B14668727.png)
